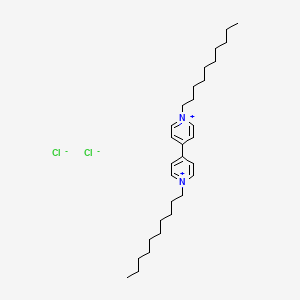

4,4'-Bipyridinium, 1,1'-didecyl-, dichloride

Description

4,4'-Bipyridinium, 1,1'-didecyl-, dichloride belongs to a class of organic compounds known as viologens. These are derivatives of 4,4'-bipyridine (B149096), quaternized at the nitrogen atoms. The defining characteristic of viologens is their ability to undergo reversible one-electron reduction processes, leading to the formation of a stable, intensely colored radical cation. This electrochromic behavior is at the heart of their utility in a wide range of applications. The "1,1'-didecyl" designation indicates that each nitrogen atom of the 4,4'-bipyridinium core is substituted with a ten-carbon alkyl chain (decyl group). This long-chain modification imparts specific physicochemical properties, such as amphiphilicity, which influences its self-assembly behavior and potential applications in materials science.

The journey of bipyridinium salts began with the synthesis of the parent heterocycle, 4,4'-bipyridine. The initial synthesis of 4,4'-bipyridine was reported in the late 19th century. However, it was the discovery of the redox properties of its diquaternary salts in the early 20th century that sparked significant scientific interest. In the 1930s, Michaelis first used the term "viologen" to describe these compounds due to the violet color they produced upon reduction.

Initially, the research focused on their application as redox indicators. A pivotal moment in the history of viologens was the discovery of the herbicidal properties of 1,1'-dimethyl-4,4'-bipyridinium dichloride, commonly known as paraquat, by Imperial Chemical Industries (ICI) in the mid-20th century. This discovery led to large-scale production and widespread agricultural use.

Beyond their use as herbicides, the unique electrochemical and photophysical properties of bipyridinium salts have propelled their evolution into key components in various fields of chemical research. Scientists began to systematically modify the substituents on the nitrogen atoms, leading to a vast library of viologen derivatives with tailored properties. This evolution has seen viologens transition from simple redox indicators to sophisticated building blocks for functional materials.

The significance of viologen derivatives in modern science is multifaceted, stemming from their rich redox chemistry, electrochromic properties, and electron-accepting capabilities. These attributes make them ideal components for a variety of advanced materials and supramolecular assemblies.

In materials science , viologens are extensively studied for their use in:

Electrochromic Devices: The ability of viologens to change color reversibly upon the application of a voltage is harnessed in smart windows, displays, and rearview mirrors. researchgate.net The color of the reduced state can be tuned by modifying the substituents on the bipyridinium core. researchgate.net

Organic Batteries: The reversible redox behavior of viologens makes them promising candidates for the active materials in organic redox flow batteries, offering a potentially safer and more sustainable alternative to traditional metal-based batteries. nih.govfrontiersin.org

Molecular Electronics: Viologens have been incorporated into molecular junctions to act as electron mediators, facilitating charge transport in single-molecule devices.

In supramolecular chemistry , the electron-deficient nature of the bipyridinium unit makes it an excellent guest for various electron-rich host molecules. This has led to their use in the construction of:

Molecular Machines: Viologen-based systems have been central to the development of molecular switches and shuttles, where the movement of components can be controlled by external stimuli like light or electricity.

Self-Assembled Systems: The interplay of electrostatic interactions, π-π stacking, and, in the case of long-chain derivatives, hydrophobic effects, drives the self-assembly of viologens into complex, ordered structures like micelles, vesicles, and liquid crystals. researchgate.net

Sensors: The color change associated with the reduction of viologens can be exploited for the development of chemical sensors.

The versatility in tuning their properties through synthetic modifications ensures that viologen derivatives remain at the forefront of research in functional materials and supramolecular chemistry. mdpi.comwikipedia.org

The introduction of long alkyl chains, such as the decyl groups in 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, adds another dimension to the functionality of viologens. These long-chain derivatives are amphiphilic, possessing a hydrophilic, charged bipyridinium headgroup and hydrophobic alkyl tails. This dual nature is of significant academic and practical interest, as it leads to spontaneous self-assembly in solution and the formation of lyotropic liquid crystalline phases.

Research into long-chain viologens like the didecyl derivative focuses on understanding and exploiting these self-assembly phenomena. Key areas of investigation include:

Liquid Crystalline Behavior: The length and symmetry of the alkyl chains have a profound impact on the type and stability of the liquid crystal phases formed. rsc.org Asymmetric substitution can lead to the formation of low-order smectic phases at or near room temperature. researchgate.netrsc.org

Micellization and Aggregation: In aqueous solutions, these amphiphilic molecules can form micelles above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a crucial parameter that depends on the length of the alkyl chain. researchgate.net

Interfacial Properties: The surface activity of these molecules makes them relevant for applications in modifying electrode surfaces and in systems where control of interfacial properties is important.

The academic relevance of studying these long-chain viologens lies in the fundamental insights they provide into self-assembly processes and the structure-property relationships in amphiphilic systems. Furthermore, these compounds are being explored for applications in templated synthesis, drug delivery, and the creation of nanostructured materials. The combination of the redox activity of the viologen core with the self-organizing properties imparted by the long alkyl chains opens up possibilities for the design of novel, stimuli-responsive "soft" materials.

The following table presents a compilation of research findings on the properties of long-chain dialkyl viologens, providing context for the behavior of the didecyl derivative.

| Property | Alkyl Chain Length | Counter-ion | Value/Observation | Reference |

| Redox Potential (E½) | Varied (propyl, butyl, heptyl) | Dichloride | First reduction potential becomes slightly more negative with increasing chain length. | nih.gov |

| Critical Micelle Concentration (CMC) | Varied (C8 to C16) | Bromide | CMC decreases significantly with increasing alkyl chain length. | researchgate.net |

| Liquid Crystal Phase | Varied (C6 to C20) | Bistriflimide | Formation of smectic phases, with transition temperatures dependent on chain length. researchgate.net | researchgate.net |

| Adsorption Structure | Heptyl vs. Ethyl | Dichloride/Dibromide | Heptyl viologen forms a highly ordered 2D array on a Cu(100) electrode, while ethyl viologen does not. | rsc.org |

| Self-Assembly | Decamethylene bridge | Dimer | Forms supramolecular hydrogels when cross-linked with cyclodextrin (B1172386) dimers. | researchgate.net |

Properties

IUPAC Name |

1-decyl-4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50N2.2ClH/c1-3-5-7-9-11-13-15-17-23-31-25-19-29(20-26-31)30-21-27-32(28-22-30)24-18-16-14-12-10-8-6-4-2;;/h19-22,25-28H,3-18,23-24H2,1-2H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUINEXSTRDZFCS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742649 | |

| Record name | 1,1'-Didecyl-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74019-09-3 | |

| Record name | 1,1'-Didecyl-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Modulation of 4,4 Bipyridinium, 1,1 Didecyl , Dichloride and Analogs

Synthetic Routes for 1,1'-Dialkyl-4,4'-bipyridinium Dichlorides

The creation of 1,1'-dialkyl-4,4'-bipyridinium dichlorides is primarily achieved through the quaternization of the 4,4'-bipyridine (B149096) core. This process establishes two new carbon-nitrogen bonds, yielding a dicationic molecule. The chosen synthetic pathway can considerably affect the reaction's efficiency, the purity of the resulting product, and its suitability for large-scale manufacturing.

N-Alkylation Strategies for Bipyridine Quaternization

The most prevalent and direct method for synthesizing 1,1'-dialkyl-4,4'-bipyridinium salts is the N-alkylation of 4,4'-bipyridine using alkyl halides. This reaction, a form of the Menshutkin reaction, involves the nitrogen atoms of the bipyridine attacking the electrophilic carbon of the alkyl halide.

For the synthesis of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, 4,4'-bipyridine is reacted with a 1-haloalkane such as 1-chlorodecane. The reaction is typically conducted in a polar aprofotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF), often requiring elevated temperatures to proceed efficiently. The process occurs in a stepwise manner, with the initial N-alkylation forming a monoquaternary intermediate, which is then followed by a second N-alkylation to produce the final diquaternary compound. The conditions of the reaction, including solvent choice, temperature, and duration, are fine-tuned to maximize the yield and purity of the product. The reactivity of the alkyl halide is also a key factor, with iodides being more reactive than bromides, and chlorides being the least reactive.

| Reactant 1 | Reactant 2 | Solvent | Typical Conditions | Product |

| 4,4'-Bipyridine | 1-Chlorodecane | Acetonitrile | Reflux | 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride |

| 4,4'-Bipyridine | 1-Bromodecane | DMF | 80-100 °C | 4,4'-Bipyridinium, 1,1'-didecyl-, dibromide |

Hydrothermal Synthesis Approaches for Viologen Derivatives

Hydrothermal synthesis presents an alternative method for preparing viologen derivatives. northeastern.eduresearchgate.net This technique involves conducting the reaction in water under conditions of high temperature and pressure within a sealed container, such as an autoclave. northeastern.eduresearchgate.net These unique conditions can facilitate the crystallization of the product and may lead to the formation of new structural forms or polymorphs. This single-step, high-yield hydrothermal reaction has demonstrated adaptability for producing various viologen chloride salts. northeastern.edukaust.edu.sa

In the context of 1,1'-dialkyl-4,4'-bipyridinium dichlorides, hydrothermal methods can be applied to the N-alkylation reaction. The use of water as a solvent is environmentally friendly, and the high pressure can increase the reaction rate. This approach has been effectively utilized in the synthesis of a range of viologen-based materials, including those for applications in aqueous organic redox flow batteries. northeastern.edu

Solid-Phase Synthesis Protocols for Viologen Conjugates

Solid-phase synthesis is a powerful technique for creating more intricate viologen derivatives and conjugates. nih.govacs.org In this method, the 4,4'-bipyridine core or a mono-alkylated viologen is anchored to a solid support, such as a polymer resin. nih.govacs.org Subsequent chemical modifications, including the attachment of the second alkyl chain, are then performed. nih.govacs.org

This approach is especially beneficial for synthesizing asymmetrical viologens, where the two N-substituents differ, and for preparing conjugates of viologens with peptides or oligonucleotides. nih.govacs.org A significant advantage of solid-phase synthesis is the simplified purification process, as excess reagents and byproducts can be easily washed away from the resin-bound product. The final viologen conjugate is then cleaved from the solid support. While not the typical method for producing simple dialkyl viologens like the didecyl derivative, it is a crucial technique for constructing more complex and functionalized analogs. acs.org

Influence of N-Substituents on Viologen Structure and Properties

The chemical nature of the N-substituents on the 4,4'-bipyridinium core profoundly affects the physicochemical properties of the resulting viologen. rsc.org These substituents can alter solubility, electrochemical characteristics, self-assembly behavior, and interactions with other molecules. nih.gov

Long-Chain Alkyl Substituents and Their Structural Impact

The inclusion of long-chain alkyl substituents, such as the decyl groups in 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, imparts significant hydrophobicity to the molecule. This amphiphilic nature, consisting of a charged hydrophilic head (the bipyridinium core) and long hydrophobic tails, promotes the self-assembly of these molecules in aqueous solutions into structures like micelles or vesicles.

The length of the alkyl chain has a direct effect on the critical micelle concentration (CMC) and the aggregation behavior of the viologen. Generally, longer alkyl chains result in a lower CMC and the formation of more stable aggregates. In the solid state, these long alkyl chains can also influence the crystal packing, often leading to layered structures where the hydrophobic alkyl chains interdigitate. Studies have shown that with an increase in alkyl chain length, the maximum absorption wavelength of some alkyl viologens experiences a slight blueshift. mdpi.comnih.gov

| N-Substituent Feature | Influence on Property | Consequence on Structure |

| Long Alkyl Chain | Increased Hydrophobicity | Promotes self-assembly into micelles/vesicles in solution. |

| Long Alkyl Chain | Lower Critical Micelle Concentration | Leads to the formation of layered structures in the solid state. |

| Increasing Alkyl Chain Length | Blueshift in Absorption Maxima | Alters photophysical properties. mdpi.comnih.gov |

Aryl-Bridged and Chalcogen-Bridged Viologen Derivatization

To further tailor the properties of viologens, various bridging units can be inserted between two bipyridinium moieties. Aryl-bridged viologens, which feature an aromatic spacer connecting two viologen units, can display interesting electronic communication between the two redox-active centers. The specific aryl bridge used, such as phenylene or biphenylene, can be selected to fine-tune the electrochemical potential and the stability of the different redox states of the viologen. mdpi.com

Chalcogen-bridged viologens, which incorporate elements like sulfur, selenium, or tellurium in the bridging structure, introduce additional functionalities. These chalcogen atoms can serve as coordination sites for metal ions and can influence the photophysical properties of the viologen derivative. The synthesis of these more elaborate derivatives typically requires multi-step procedures, beginning with appropriately functionalized bipyridines or viologens.

Incorporation of Functional Groups (e.g., nucleobases, peptides, carbonyls)

The functionalization of 4,4'-bipyridinium systems, including 1,1'-didecyl-4,4'-bipyridinium dichloride (a derivative of the viologen family), is a key area of research for tailoring their properties for specific applications. The introduction of bioactive or redox-active moieties such as nucleobases, peptides, and carbonyl groups can impart novel functionalities. Synthetic strategies often involve modifying the substituents on the pyridinium (B92312) nitrogens.

Nucleobases: The integration of nucleobases (adenine, guanine, cytosine, thymine, and uracil) into bipyridinium structures creates hybrid molecules with potential for molecular recognition and self-assembly, driven by hydrogen bonding and π-stacking interactions. nih.gov While direct synthetic routes for 1,1'-didecyl-4,4'-bipyridinium dichloride functionalized with nucleobases are not extensively detailed in readily available literature, established bioconjugation techniques can be applied. A common strategy involves synthesizing an alkyl halide linker with a protected nucleobase at one end. This functionalized linker can then be reacted with 4,4'-bipyridine in a standard quaternization reaction to yield the desired bipyridinium derivative. The covalent attachment of nucleobases to peptide scaffolds, which can then be linked to other molecules, is a well-established field, suggesting the feasibility of creating bipyridinium-peptide-nucleobase chimeras. nih.gov The goal of such modifications is often to create systems that can interact with or mimic DNA and RNA. nih.gov

Peptides: The conjugation of peptides to 4,4'-bipyridinium units is a promising strategy for developing new materials for electronics, biomedicine, and biology. thieme-connect.com A robust and straightforward methodology for this conjugation is the solid-phase Zincke reaction. thieme-connect.com This method allows for the attachment of bipyridinium moieties directly to a peptide while it is still on the solid support. thieme-connect.com The process involves reacting an activated bipyridinium salt with a deprotected amino group on the peptide, which can be either the N-terminus or the side chain of an amino acid like lysine. thieme-connect.com This solid-phase approach is highly efficient and simplifies the purification of the final peptide-bipyridinium conjugate. thieme-connect.com

Table 1: Synthetic Strategy for Peptide-Bipyridinium Conjugation

| Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Standard Solid-Phase Peptide Synthesis (SPPS) | Fmoc-protected amino acids, coupling reagents (e.g., HBTU) | thieme-connect.com |

| 2 | Selective Deprotection of Target Amine | 20% 4-methylpiperidine (B120128) (4-MP) in DMF for N-terminus Fmoc removal | thieme-connect.com |

| 3 | Zincke Reaction on Solid Support | Activated bipyridinium salt, Diisopropylethylamine (DIPEA) in DMF | thieme-connect.com |

Carbonyls: Carbonyl groups (such as aldehydes, ketones, or esters) can be incorporated into bipyridinium structures to serve as synthetic handles for further modification or to influence the molecule's electronic properties. The Zincke reaction is a conventional method for synthesizing N-arylated viologens that can be functionalized with aldehyde groups. researchgate.net Another approach involves visible-light-induced β-carbonyl alkylation, which allows for site-selective functionalization at the C4 position of pyridines using cyclopropanols and N-amidopyridinium salts. researchgate.net Furthermore, bipyridinium units can be integrated with metal carbonyl complexes. For instance, alkylpyridinium cobalt tetracarbonyl salts have been synthesized as ionic liquids, demonstrating that the pyridinium cation can be paired with a carbonyl-containing anion. nih.govrsc.org These methods provide pathways to a diverse range of carbonyl-functionalized bipyridinium compounds.

Counterion Effects on Compound Characteristics and Applications

The influence of the counterion is particularly evident in the electrochromic behavior of viologen derivatives. bohrium.comuos.ac.kr Studies on asymmetrically substituted viologens have shown that changing the counterion from hexafluorophosphate (B91526) ([PF6]–) to bis(trifluorosulfonyl)imide ([TFSI]–) dramatically alters properties such as optical contrast, switching speed, and long-term stability. bohrium.comuos.ac.kr These differences are attributed to the size and electronegativity of the anions, which affect the electron transfer process during redox reactions. uos.ac.kr

Table 2: Effect of Counterion on Electrochromic Properties of an Asymmetric Viologen

| Counterion | Redox Response Voltage | Color Change | Key Observations | Reference |

|---|---|---|---|---|

| Hexafluorophosphate ([PF6]2) | -1.0 V | Colorless to Blue | Standard redox response | uos.ac.kr |

Beyond electrochromism, counterions have a profound impact on charge transport at the single-molecule level. The conductance of a viologen molecule is highly sensitive to the paired counteranion. jcesr.org For example, viologen paired with chloride (Cl-) exhibits higher conductance compared to other anions because the smaller Cl- ion induces less geometric distortion between the two pyridinium rings, facilitating charge transport. jcesr.org This fundamental understanding highlights the importance of selecting the appropriate supporting electrolyte in molecular electronics applications. jcesr.org

Counterions also act as structure-directing agents in the solid state, influencing the formation of supramolecular architectures and coordination polymers. rsc.orgchemrxiv.org In the synthesis of lanthanoid-tetraoxolene metal-organic frameworks (MOFs), viologen cations and their associated counterions can direct the resulting network topology through non-covalent interactions. rsc.orgchemrxiv.org The underlying force for many of these observed effects is the anion-π interaction, a non-covalent force between an anion and an electron-deficient aromatic system like the bipyridinium core. nih.govresearchgate.net The strength and geometry of these interactions dictate the packing in the solid state and the stability of certain conformations in solution, thereby modulating the material's bulk properties. acs.orgrsc.org The size of the counterion can also affect the stability of liquid crystalline phases in specifically designed bipyridinium salts. mdpi.com

Fundamental Electrochemical and Redox Processes of Didecyl Viologen Systems

Multistep Reversible Redox Chemistry of 4,4'-Bipyridinium Dications

The 1,1'-didecyl-4,4'-bipyridinium dication (DV²⁺) is the most oxidized and stable form of the molecule in solution. Its electrochemical signature is dominated by two successive one-electron reduction steps. This multistep redox activity is a hallmark of viologens and is central to their function as electron mediators and in electrochromic devices. The long decyl chains attached to the nitrogen atoms influence the solubility and interfacial behavior of the molecule, which can, in turn, affect its electrochemical properties.

Dication to Radical Cation Reduction Mechanisms

The first electrochemical process observed for 1,1'-didecyl-4,4'-bipyridinium dichloride is a reversible one-electron reduction of the dication (DV²⁺) to form a stable radical cation (DV⁺•). This process can be represented by the following equilibrium:

DV²⁺ + e⁻ ⇌ DV⁺•

This reduction typically occurs at a formal potential (E°') that is influenced by the solvent, the supporting electrolyte, and the nature of the electrode surface. The resulting radical cation is a deeply colored species, often exhibiting a blue or violet hue, which is the basis for the electrochromic properties of viologens. The mechanism of this reduction is generally considered to be a straightforward outer-sphere electron transfer, where the electron tunnels from the electrode to the dication without the formation of a covalent bond. The long alkyl chains of the didecyl viologen can promote its adsorption onto the electrode surface, which may influence the kinetics of the electron transfer.

Radical Cation to Neutral Species Reduction Mechanisms

Following the formation of the radical cation, a second reversible one-electron reduction can occur at a more negative potential to yield the neutral species (DV⁰):

DV⁺• + e⁻ ⇌ DV⁰

The neutral viologen is also a distinct chemical entity with its own characteristic properties. The potential at which this second reduction takes place is invariably more negative than the first, as it is electrostatically more difficult to add an electron to an already reduced, singly charged species. The mechanism is again typically an outer-sphere electron transfer. The formation of the neutral species completes the two-step reduction process characteristic of viologens.

Stability of Radical Cations and Neutral Species

The stability of the radical cation (DV⁺•) is a key feature of the didecyl viologen system. This stability arises from the delocalization of the unpaired electron over the entire bipyridinium π-system. In the absence of oxygen and other reactive species, the radical cation can persist in solution for extended periods. However, in the presence of oxygen, the radical cation can be readily oxidized back to the dication.

The stability of the neutral species (DV⁰) can be more variable. While it is a stable molecule, it can be more reactive than the radical cation and dication forms. Both the radical cation and the neutral species can be prone to aggregation or dimerization in solution, particularly at higher concentrations. The long, nonpolar decyl chains of 1,1'-didecyl-4,4'-bipyridinium dichloride can enhance these aggregation tendencies through hydrophobic interactions, which can in turn affect the electrochemical behavior and the long-term stability of the system.

Electrochemical Characterization Methodologies

To fully understand the redox processes of 1,1'-didecyl-4,4'-bipyridinium dichloride, a suite of electrochemical techniques is employed. These methods allow for the determination of key thermodynamic and kinetic parameters that govern the electron transfer reactions.

Cyclic Voltammetry Analysis of Redox Potentials and Reversibility

Cyclic voltammetry (CV) is a primary and powerful tool for investigating the electrochemical behavior of didecyl viologen. A typical cyclic voltammogram for a viologen derivative will show two distinct redox couples, corresponding to the two one-electron transfer steps.

From the cyclic voltammogram, several important parameters can be extracted:

Formal Redox Potentials (E°'): The midpoint potential between the anodic and cathodic peak potentials for each redox couple provides an approximation of the formal redox potential. These values are crucial for understanding the thermodynamics of the electron transfer processes.

Peak Separation (ΔEp): The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is an indicator of the reversibility of the redox reaction. For a reversible one-electron process, the theoretical value of ΔEp is approximately 59 mV at room temperature. Deviations from this value can provide information about the kinetics of the electron transfer.

Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the electroactive species and the square root of the scan rate for a diffusion-controlled process. The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to unity for a reversible process where both the oxidized and reduced species are stable.

By varying the scan rate in a CV experiment, one can probe the stability of the generated radical cation and neutral species. If these species are unstable and undergo subsequent chemical reactions, the shape of the voltammogram and the peak current ratios will change with the scan rate.

Table 1: Illustrative Cyclic Voltammetry Data for a Generic Viologen System

| Redox Couple | E°' (V vs. reference electrode) | ΔEp (mV) | ipa/ipc |

| DV²⁺/DV⁺• | -0.4 to -0.6 | ~60 | ~1 |

| DV⁺•/DV⁰ | -0.8 to -1.0 | ~60 | ~1 |

Note: The exact values of E°' are highly dependent on the experimental conditions (solvent, electrolyte, reference electrode) and the specific viologen derivative.

Rotating Disk Electrode Studies for Reaction Kinetics

While cyclic voltammetry provides valuable information about the thermodynamics and qualitative kinetics of the redox processes, rotating disk electrode (RDE) voltammetry is a more specialized technique used to obtain quantitative kinetic information. In an RDE experiment, the working electrode is rotated at a controlled rate, which induces a well-defined convective flow of the solution towards the electrode surface.

This controlled mass transport allows for the separation of the current due to diffusion and convection from the current limited by the intrinsic rate of the electron transfer reaction. By measuring the limiting current at different rotation rates, one can construct a Koutecký-Levich plot. This plot of the inverse of the measured current versus the inverse of the square root of the rotation rate can be used to determine:

The Diffusion Coefficient (D): From the slope of the Koutecký-Levich plot, the diffusion coefficient of the electroactive species can be calculated.

The Heterogeneous Rate Constant (k⁰): The intercept of the plot provides information about the kinetic current, which is related to the heterogeneous electron transfer rate constant. A larger intercept indicates slower kinetics.

RDE studies are particularly useful for determining the reaction kinetics of the two reduction steps of 1,1'-didecyl-4,4'-bipyridinium dichloride with high precision. This information is critical for applications where the speed of the electrochemical response is important.

Table 2: Key Parameters Obtainable from Rotating Disk Electrode Studies

| Parameter | Symbol | Significance |

| Diffusion Coefficient | D | Describes the rate of mass transport of the viologen species to the electrode surface. |

| Heterogeneous Rate Constant | k⁰ | Quantifies the intrinsic speed of the electron transfer reaction at the electrode surface. |

| Kinetic Current | ik | The current that would flow in the absence of mass transport limitations. |

By combining the insights from both cyclic voltammetry and rotating disk electrode studies, a comprehensive understanding of the fundamental electrochemical and redox processes of 1,1'-didecyl-4,4'-bipyridinium dichloride can be achieved.

Spectroelectrochemical Investigations (UV-Vis-NIR)

Spectroelectrochemistry is a powerful technique used to study the optical properties of molecules as they undergo electrochemical reactions. For didecyl viologen, this method provides insight into the electronic structure of its distinct redox states. Viologens, including the didecyl derivative, are known for their multi-stage redox behavior, typically involving two sequential one-electron transfers. researchgate.net These states are the dication (V²⁺), the radical cation (V⁺•), and the neutral species (V⁰). Each state possesses a unique absorption spectrum in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions.

The fully oxidized dication state (DeV²⁺) of didecyl viologen is typically colorless or pale yellow, exhibiting absorption bands primarily in the UV region. researchgate.netnih.gov A study on symmetrically substituted alkyl viologens found that didecyl viologen (DeV) in a potassium chloride solution shows a maximum absorption wavelength (λmax) at 257 nm, attributed to the π→π* transition within the bipyridinium system. nih.gov

Upon the first one-electron reduction, the intensely colored radical cation (DeV⁺•) is formed. This species is responsible for the well-known electrochromism of viologens. The radical cation exhibits strong absorption bands in the visible and near-infrared regions due to charge transfer transitions. researchgate.netnih.gov For alkyl-substituted viologens, these absorption bands are characteristic of the monomeric radical cation. utexas.edu Spectroelectrochemical measurements of didecyl viologen films show the emergence of these characteristic absorption bands when a negative potential is applied. nih.gov

The second one-electron reduction yields the neutral species (DeV⁰), which is generally colorless or yellowish and less stable than the other two states. researchgate.net The reversible nature of the V²⁺/V⁺• transition is central to the application of viologens in electrochromic devices. rsc.org

In solution, the radical cations of viologens can exist in equilibrium between monomeric (V⁺•) and dimeric ((V⁺•)₂) forms. The dimer, formed through π–π stacking interactions, has a distinct absorption spectrum from the monomer. utexas.edunih.gov The extent of dimerization is influenced by factors such as the concentration of the viologen, the solvent, and the steric bulk of the N-substituents. nih.gov

| Redox State | Species | Typical Color | Absorption Maxima (λmax) | Notes |

|---|---|---|---|---|

| Dication | DeV²⁺ | Colorless/Pale Yellow | ~257 nm | Corresponds to the π→π* transition of the bipyridinium core. nih.gov |

| Radical Cation | DeV⁺• | Intense Blue/Violet | Visible & NIR regions | Responsible for the electrochromic properties. Specific λmax values can vary with solvent. researchgate.netnih.gov |

| Neutral | DeV⁰ | Yellowish | - | Generally less stable and studied than the other states. researchgate.net |

Factors Governing Redox Potential Tuning

The redox potentials of viologens are not fixed values but can be systematically tuned by modifying the molecular structure and its surrounding environment. This tunability is crucial for tailoring the material for specific applications. The electrochemical behavior is primarily influenced by the parent scaffold, the type of N-alkylation, the planarity of the molecule, the counter ion, and the solvent used. frontiersin.orgnih.govresearchgate.net

Impact of N-Substituent Electronic and Steric Effects

The nature of the substituent groups attached to the nitrogen atoms of the bipyridinium core has a profound impact on the redox potentials. For 1,1'-didecyl-4,4'-bipyridinium dichloride, the two long alkyl (decyl) chains are key modulators of its properties.

Studies comparing a series of symmetric 1,1'-dialkyl-4,4'-bipyridinium compounds have shown a clear trend related to the alkyl chain length. As the chain length increases from octyl to hexadecyl, the potential of the first redox couple (V²⁺/V⁺•) shifts to more positive values. nih.gov Conversely, the potential of the second redox couple (V⁺•/V⁰) tends to shift to more negative values. This indicates that longer alkyl chains make the first reduction easier and the second reduction more difficult.

Furthermore, the steric hindrance introduced by bulky substituents like the decyl chains plays a significant role. Increased steric bulk can decrease the tendency for the radical cations to form π-dimers in solution. nih.gov This is observed in cyclic voltammetry by the reduction or disappearance of oxidation peaks associated with the dimer species as the carbon chain length increases. nih.gov This suppression of dimerization can enhance the stability and reversibility of the system. frontiersin.org

| Compound | Substituent | Epc1 (V) (V²⁺ → V⁺•) | Epa1 (V) (V⁺• → V²⁺) | Epc2 (V) (V⁺• → V⁰) | Epa2 (V) (V⁰ → V⁺•) |

|---|---|---|---|---|---|

| Octyl Viologen | -C₈H₁₇ | -0.67 | -0.51 | -1.04 | -0.95 |

| Didecyl Viologen | -C₁₀H₂₁ | -0.65 | -0.49 | -1.07 | -0.92 |

| Dodecyl Viologen | -C₁₂H₂₅ | -0.64 | -0.48 | -1.08 | -0.91 |

| Hexadecyl Viologen | -C₁₆H₃₃ | -0.62 | -0.46 | -1.09 | -0.90 |

Role of Bipyridine Regioisomers (e.g., 2,2' vs 4,4')

The connectivity of the two pyridine (B92270) rings significantly affects the electrochemical properties. Among the different bipyridine isomers, the 4,4'-bipyridine (B149096) scaffold, as found in didecyl viologen, is generally preferred for redox applications. frontiersin.orgnih.gov This preference is due to its well-defined and often more reversible electrochemical behavior compared to 2,2'- or 3,3'-bipyridine (B1266100) derivatives. researchgate.net

In 2,2'-bipyridines, steric repulsion between the N-alkyl groups can force the pyridine rings out of planarity, which disrupts the π-conjugation and negatively impacts the stability and reversibility of the redox processes. researchgate.netnih.gov The 4,4'-bipyridinium dication, in contrast, possesses a more planar arrangement, which facilitates electron delocalization and leads to more stable reduced species. researchgate.net Therefore, the regioisomeric structure is a critical factor, with the 4,4'-isomer providing the most favorable scaffold for reversible two-step reductions. nih.gov

Influence of Solvent Polarity, Dielectric Constant, and Viscosity

The solvent environment plays a crucial role in mediating the electron transfer process. The redox potential and kinetics are sensitive to the solvent's polarity, dielectric constant, and viscosity. tubitak.gov.tr Solvent effects on one-electron reduction potentials are a measure of the difference in the free energy of solvation for a given redox couple. lookchem.com

The stabilization of the charged viologen species (V²⁺ and V⁺•) depends heavily on the solvent's ability to solvate these ions. Polar solvents can better stabilize the charged species, thereby influencing the redox potentials. The relationship between redox properties and solvent parameters can be evaluated using frameworks like the Kamlet-Taft relationship, which considers factors such as the solvent's hydrogen bond donor ability, hydrogen bond acceptor ability, and polarity/polarizability. diva-portal.orgresearchgate.netcanada.ca Studies have shown that specific solvation, particularly through hydrogen bonding, is of primary importance when considering solvent effects on redox properties. diva-portal.orgresearchgate.net

Solvent viscosity also directly impacts the diffusion coefficients of the viologen species, which in turn affects the kinetics of the electrode process and the observed currents in voltammetric experiments. tubitak.gov.trresearchgate.net In highly viscous media, such as ionic liquids, electron transfer can be controlled by solvent dynamics and the segmental motion of the molecule's alkyl chains. researchgate.net

Effect of Counter Anions on Electron Transfer

The counter anions associated with the bipyridinium dication (dichloride in this case) are not merely spectators in the electrochemical process. They can significantly influence the solubility, ion-pairing, diffusion, and electron transfer kinetics of the viologen. nih.govbwise.kr

The extent of ion association between the viologen cation and the counter anion in solution can affect the diffusion coefficient. bwise.kr For instance, studies on methyl viologen have shown that with the nitrate (B79036) anion, which is considered to associate weakly, the diffusion coefficient is higher than with the chloride anion, where ion association is more extensive. bwise.kr A more highly associated viologen-anion pair will diffuse more slowly.

Furthermore, the nature of the anion can affect the stability and solubility of the reduced radical cation. Some anions can lead to the precipitation of the radical cation salt upon reduction, which can passivate the electrode surface. researchgate.net The choice of anion is therefore critical for maintaining the reversibility and stability of the system, especially in applications requiring high cycle life. The stabilization of the reduced state by different counterions can also directly shift the redox potential. diva-portal.org

Electron Transfer Rate Constants and Activation Parameters

The speed at which electrons are transferred between the electrode and the didecyl viologen molecule is quantified by the heterogeneous electron transfer rate constant (k⁰). This kinetic parameter is fundamental to understanding the efficiency of the redox process. The determination of k⁰ for viologen systems has been the subject of numerous studies, revealing its dependence on the electrode material, solvent, temperature, and the specific structure of the viologen derivative. tubitak.gov.trnih.govncl.ac.uk

Studies on various viologens have reported k⁰ values typically in the range of 10⁻² to 10⁻⁵ cm s⁻¹. researchgate.netnih.govncl.ac.uk For example, measurements in acetonitrile (B52724) at a platinum electrode for a series of viologens yielded k⁰ values between 1.8 × 10⁻⁴ and 1.6 × 10⁻³ cm s⁻¹. nih.gov The rate constant is influenced by solvent dynamics, with slower rates observed in more viscous media. In an undiluted viologen-based ionic liquid, a k⁰ of 2.0 × 10⁻⁵ cm s⁻¹ was measured, with a thermal activation barrier of approximately 64 kJ mol⁻¹, indicating that the electron transfer is concurrently controlled by solvent dynamics and counter-ion motion. researchgate.net

The activation parameters for the electron transfer process, such as the activation energy, provide deeper insight into the mechanism. The rate constants are observed to increase with temperature, as expected for a thermally activated process. tubitak.gov.tr Theoretical rate constants can be calculated by considering the effects of the barrier crossing probability and the nuclear-frequency factor, with Marcus theory providing a robust framework for understanding these relationships. rsc.orgdtic.mil

| Viologen System | Electrode | Solvent/Electrolyte | k⁰ (cm s⁻¹) | Reference |

|---|---|---|---|---|

| Various Viologen Derivatives | Platinum (Pt) | Acetonitrile | 1.8 × 10⁻⁴ – 1.6 × 10⁻³ | nih.gov |

| Various Viologen Derivatives | Bismuth (Bi) | Acetonitrile | 1.1 × 10⁻⁴ – 1.9 × 10⁻³ | nih.gov |

| Viologen-based Ionic Liquid | - | Undiluted RAIL | 2.0 × 10⁻⁵ | researchgate.net |

| Viologen-based Ionic Liquid | - | Acetonitrile | 1.1 × 10⁻² | researchgate.net |

Proton-Coupled Electron Transfer (PCET) Mechanisms in Viologen Redox Chemistry

Proton-coupled electron transfer (PCET) represents a crucial class of chemical reactions where the transfer of an electron and a proton occur in a concerted or stepwise manner. wikipedia.org These processes are fundamental in a wide array of chemical and biological systems, including photosynthesis and respiration. wikipedia.orgresearchgate.net In the context of viologen redox chemistry, PCET mechanisms can play a significant role, particularly in environments where proton donors or acceptors are available. The redox behavior of viologens, including 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, involves the acceptance of two successive electrons. The interplay of these electron transfer steps with protonation/deprotonation events can significantly influence the electrochemical properties and reaction pathways of the system.

The general framework for PCET involves different mechanistic possibilities, which can be visualized using a square scheme. nih.gov This scheme illustrates the potential pathways for the transfer of both an electron and a proton: a stepwise route where electron transfer precedes proton transfer (ETPT), a stepwise route where proton transfer precedes electron transfer (PTET), and a concerted pathway where the electron and proton are transferred in a single kinetic step (CPET). wikipedia.orgnih.gov The operative mechanism is dictated by the specific reaction conditions, including the pH of the medium and the redox potentials of the species involved. nih.gov

For a generic viologen dication (V²⁺), such as the didecyl viologen dication, the reduction to the radical cation (V⁺•) and subsequently to the neutral species (V⁰) can be influenced by the presence of protons. For instance, the radical cation or the neutral species could potentially be protonated, altering the thermodynamics and kinetics of the redox process. The long decyl chains in didecyl viologen can create a specific microenvironment around the bipyridinium core that may influence the accessibility of protons and the solvation of the different redox states, thereby affecting any potential PCET pathways.

Detailed research findings on the specific PCET mechanisms for 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride are not extensively documented in the literature. However, the fundamental principles of PCET observed in other organic redox systems can be applied to understand the potential behavior of didecyl viologen. The likelihood of a PCET mechanism would be enhanced in protic solvents or in the presence of acidic or basic functional groups in the surrounding environment.

The following table outlines the hypothetical elementary steps in different PCET pathways for the second reduction step of a viologen system, illustrating the interplay between electron and proton transfer.

| Mechanism | Step 1 | Step 2 | Overall Reaction |

| ETPT | V⁺• + e⁻ → V⁰ | V⁰ + H⁺ → V⁰H⁺ | V⁺• + e⁻ + H⁺ → V⁰H⁺ |

| PTET | V⁺• + H⁺ → V⁺•H⁺ | V⁺•H⁺ + e⁻ → V⁰H⁺ | V⁺• + e⁻ + H⁺ → V⁰H⁺ |

| CPET | V⁺• + H⁺ + e⁻ → V⁰H⁺ | - | V⁺• + e⁻ + H⁺ → V⁰H⁺ |

This table is a generalized representation of potential PCET pathways for a viologen radical cation and is not based on experimentally determined data for 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride.

The redox potentials of viologens are known to be influenced by the nature of the substituents on the nitrogen atoms. researchgate.net While the primary electronic effect of the alkyl chains is inductive, the steric bulk and hydrophobicity of the didecyl groups can also play a role in modulating the interaction of the viologen core with its environment, including the availability of protons for PCET. Further research would be necessary to elucidate the specific role and prevalence of PCET mechanisms in the redox chemistry of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride.

Advanced Electron Transfer Studies in Viologen Systems

Heterogeneous Electron Transfer at Electrode Interfaces

The electrochemical behavior of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride is characterized by two successive, single-electron reduction steps at the electrode interface. The dication (V²⁺) is first reduced to a stable radical cation (V•⁺), and subsequently to the neutral species (V⁰). These redox processes are typically reversible. researchgate.net The long decyl chains significantly influence the compound's interaction with the electrode surface. In aqueous solutions, these hydrophobic chains promote the adsorption of the viologen molecules onto the electrode. pku.edu.cn This adsorption stabilizes the reduced forms (the radical cation and the neutral species), causing a shift in the reduction potentials to less negative values compared to viologens with shorter alkyl chains. pku.edu.cn

The kinetics of this heterogeneous electron transfer can be studied using techniques like cyclic voltammetry. researchgate.netnih.gov For viologens, the electron transfer process can be sufficiently fast to be considered reversible. researchgate.net However, the formation of an adsorbed layer can influence the electron transfer rates. Studies on viologen-containing polypeptides have shown that the polymer backbone can dictate the mechanism of electron transfer, while the length of the linker to the viologen moiety can alter the rate. rsc.orgrsc.org For 1,1'-didecyl-4,4'-bipyridinium dichloride, the packing of the decyl chains in the adsorbed layer can create a specific microenvironment at the electrode surface that modulates the electron transfer kinetics. The rate constants for heterogeneous electron transfer are crucial parameters that determine the efficiency of devices utilizing these compounds, such as electrochromic displays and sensors. nih.gov

Table 1: Electrochemical Properties of Viologen Derivatives

| Viologen Derivative | First Reduction Potential (V vs. ref) | Second Reduction Potential (V vs. ref) | Key Observation | Reference |

|---|---|---|---|---|

| Methyl Viologen (MV²⁺) | -0.62 | -0.89 | Standard reversible two-step reduction. | researchgate.netresearchgate.net |

| Ethyl Viologen (EV²⁺) | ~-0.60 | ~-0.88 | Similar behavior to Methyl Viologen. | nih.gov |

| Heptyl Viologen (HV²⁺) | Less negative than EV²⁺ | Less negative than EV²⁺ | Adsorption on electrode surface stabilizes reduced forms. | pku.edu.cnnih.gov |

| Didecyl Viologen | Expected to be less negative than HV²⁺ | Expected to be less negative than HV²⁺ | Strong adsorption due to long alkyl chains. | pku.edu.cn |

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule either donates or accepts an electron, initiating a redox reaction. youtube.com Viologens, including 1,1'-didecyl-4,4'-bipyridinium dichloride, are excellent electron acceptors (quenchers) in their dicationic state and can participate in PET reactions upon excitation of a photosensitizer. mdpi.commdpi.com When a sensitizer (B1316253) molecule absorbs light and enters an excited state, it can transfer an electron to the viologen dication (V²⁺), generating the colored viologen radical cation (V•⁺) and the oxidized sensitizer. mdpi.com

Excitation: A sensitizer (S) absorbs a photon: S + hν → S*

Electron Transfer: The excited sensitizer transfers an electron to the viologen: S* + V²⁺ → S•⁺ + V•⁺

This process is often studied using techniques like flash photolysis and fluorescence quenching. rsc.org The formation of the viologen radical is confirmed by its characteristic absorption spectrum. mdpi.com PET involving viologens is a key principle in various applications, including artificial photosynthesis and photoredox catalysis, where the generated radical cation can participate in subsequent chemical transformations. youtube.comrsc.org

Plasmon-Driven Electron Transfer Processes

Plasmon-driven electron transfer is an emerging field that utilizes the excitation of localized surface plasmon resonances (LSPRs) in metal nanoparticles to drive chemical reactions. When plasmons in nanoparticles (e.g., gold or silver) decay, they can generate "hot" electrons with sufficient energy to transfer to an adjacent acceptor molecule, such as a viologen. This process enables electron transfer to be driven by visible light, even if the acceptor molecule itself does not absorb light in that region.

Studies using surface-enhanced Raman scattering (SERS) have directly observed plasmon-driven electron transfer to 4,4'-bipyridine (B149096) molecules adsorbed on gold nanostructures. Upon laser irradiation that excites the plasmon resonance, the characteristic vibrational modes of the bipyridine radical anion were detected, providing direct evidence of the electron transfer event. A proposed pathway, the plasmon-induced interfacial charge-transfer transition (PICTT), suggests that a plasmon can decay by directly exciting an electron from the metal to a strongly coupled acceptor, a process shown to have high quantum efficiency. The long decyl chains of 1,1'-didecyl-4,4'-bipyridinium dichloride would facilitate its adsorption onto the surface of metal nanoparticles, potentially enhancing the coupling required for efficient plasmon-driven electron transfer.

Pressure-Induced Electron Transfer and Piezochromism

Piezochromism is the phenomenon where a material changes color in response to applied pressure. nih.gov For certain viologen-based compounds, this color change is the result of a pressure-induced electron transfer (PIET). nih.govrsc.org In specially designed crystalline structures, such as those containing both a viologen acceptor and a suitable electron donor (e.g., a carboxylate group), applying high pressure can decrease the intermolecular distance between the donor and acceptor moieties. nih.govrsc.orgresearchgate.net

This compression forces the donor-acceptor contacts to shorten, facilitating an intermolecular electron transfer to form the viologen radical cation (V•⁺). nih.govrsc.org The generation of this radical species gives rise to a new absorption band in the visible spectrum, causing the material to change color. researchgate.net This process has been confirmed using various spectroscopic techniques, including UV-vis, X-ray photoelectron spectroscopy, and electron paramagnetic resonance, which detects the presence of the radical species under pressure. nih.govrsc.org The phenomenon is often reversible; upon decompression, the molecules relax to their original positions, leading to a reverse electron transfer and the disappearance of the color. rsc.org Key requirements for viologen-based piezochromism include the presence of appropriate donor-acceptor pathways and sufficient structural flexibility to allow pressure to modulate these contacts. rsc.org

Hydrochromic Phenomena via Electron Transfer

Hydrochromism, a color change in response to the presence or absence of water, has also been linked to electron transfer mechanisms in viologen systems. rsc.org In certain zwitterionic viologen-carboxylate crystals, the removal of lattice water molecules through dehydration can induce a chromic transition. rsc.orgresearchgate.net

The dehydration process alters the crystal packing and the intermolecular distances, which can trigger an electron transfer from the carboxylate donor to the viologen acceptor, similar to the effect of applying pressure. rsc.org This results in the formation of a stable viologen radical cation, leading to a distinct color change (e.g., from yellow to green). rsc.orgresearchgate.net The process is reversible; upon rehydration, the water molecules re-enter the crystal lattice, triggering a reverse electron transfer that quenches the radical and restores the original color. rsc.org This represents a novel form of chromism for viologen compounds, where water acts as a trigger for a solid-state redox reaction. rsc.orgresearchgate.net

Electron Transfer in Organic Donor-Acceptor Systems

The strong electron-accepting nature of the bipyridinium unit makes 1,1'-didecyl-4,4'-bipyridinium dichloride an ideal component in organic donor-acceptor (D-A) systems. In these systems, the viologen dication is paired with an electron-rich donor molecule. This pairing can lead to the formation of a charge-transfer (CT) complex, which is characterized by a new, broad absorption band in the UV-vis spectrum at a longer wavelength than the absorptions of the individual donor or acceptor. rsc.orgbeilstein-journals.org

Upon photoexcitation of this CT band, a direct electron transfer occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the viologen acceptor. beilstein-journals.org The stability and properties of these D-A complexes are influenced by factors such as the solvent and the specific molecular structure. For instance, studies on viologens with various alkyl chains have shown that the chain length can affect the assembled structure of the D-A pairs in the crystalline state, which in turn influences the CT properties. rsc.org In solution, electrostatic attraction between anionic donors and the cationic viologen acceptor can significantly enhance the D-A interaction. rsc.org Such D-A systems are foundational for developing molecular electronics and photocatalytic systems. beilstein-journals.orgacs.org

Table 2: Characteristics of Viologen-Based Donor-Acceptor Systems

| System Type | Electron Donor (D) | Electron Acceptor (A) | Key Feature | Reference |

|---|---|---|---|---|

| Charge-Transfer Crystal | 1,3-bis(dicyanomethylidene)indan anion | Alkyl Viologens | CT properties depend on alkyl chain length and crystal packing. | rsc.org |

| Supramolecular Complex | 1,4-bis(carboxylatomethoxy)benzene derivatives | Bipyridinium derivatives | Ion-pair attraction enhances D-A interaction in water. | rsc.org |

| Photoinduced Cyclization | Anethole (electron-rich olefin) | Methyl Viologen | Visible light excites the EDA complex to initiate reaction. | beilstein-journals.org |

| Porphyrin-Viologen Dyad | Zinc Porphyrin | Viologen (covalently linked) | Aggregation promotes charge separation and creates long-lived radical states. | acs.org |

Interfacial Electron Transfer in Composite Materials

Incorporating 1,1'-didecyl-4,4'-bipyridinium dichloride into composite materials creates interfaces where electron transfer processes are critical for functionality. A common strategy involves adsorbing the viologen onto the surface of semiconductor nanoparticles, such as TiO₂ or ZnO. In these systems, electrons that are photo-generated in the semiconductor can be rapidly transferred across the interface to the adsorbed viologen molecules. This interfacial electron transfer is highly efficient and leads to the formation of the colored viologen radical cation, a principle used in electrochromic and photochromic devices. mdpi.com

The long decyl chains of the viologen can serve to anchor the molecule to the surface and can also form a hydrophobic layer that modulates the interface. In other composite systems, viologen-based polymers can act as electron transfer mediators between a semiconductor photoelectrode (like p-Si) and a catalyst. nih.gov Here, the polymer accepts an electron from the photo-excited semiconductor and shuttles it to the catalyst, facilitating reactions like CO₂ reduction. nih.gov The efficiency of these composite materials is highly dependent on the kinetics of electron transfer at the various interfaces within the material. rsc.org

Supramolecular Chemistry and Self Assembly of Didecyl Viologen Derivatives

Host-Guest Complexation with Macrocyclic Receptors

The dicationic and amphiphilic nature of 1,1'-didecyl-4,4'-bipyridinium dichloride drives its association with a variety of macrocyclic hosts. These non-covalent interactions are governed by a combination of forces, including ion-dipole interactions, hydrophobic effects, and van der Waals forces, leading to the formation of stable and well-defined supramolecular complexes.

Binding Interactions with Cucurbit[n]uril Derivatives

Cucurbit[n]urils (CB[n]), a family of macrocyclic hosts with a hydrophobic cavity and polar carbonyl portals, exhibit strong binding affinities for viologen derivatives. The interaction of 1,1'-didecyl-4,4'-bipyridinium dichloride with CB[n] is particularly interesting due to the interplay between the encapsulation of the hydrophobic decyl chains and the bipyridinium core.

Studies have shown that the size of the CB[n] cavity plays a crucial role in determining the stoichiometry and geometry of the resulting complex. For instance, with larger cucurbit rsc.orguril (CB rsc.org), the cavity is spacious enough to encapsulate the bipyridinium unit of the viologen. In the case of methyl hexadecyl viologen, a related long-chain viologen, co-crystallization with CB rsc.org has revealed the formation of multiple host-guest complexes with varying stoichiometries (3:2, 2:2, and 1:1) within a single crystal. acs.org In these structures, the long alkyl chain adopts a hook-like conformation within the CB rsc.org cavity. acs.org It is plausible that the didecyl derivative behaves similarly, with the decyl chains threading through the macrocycle.

The binding affinities of viologens with cucurbit[n]urils are generally high, often in the range of 10³ to 10¹⁵ M⁻¹. rsc.org The precise determination of these high affinities often requires competitive titration methods. rsc.org The binding is a dynamic process, and the stability of the complex can be influenced by the surrounding medium and the presence of competing guests.

Complexation with Pillar[n]arene Hosts

Pillar[n]arenes, another class of macrocyclic hosts with a pillar-shaped architecture, are composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. Their electron-rich cavities make them suitable for forming complexes with electron-deficient guests like viologens. The host-guest interactions between pillar[n]arenes and viologen derivatives are driven by a combination of electrostatic and hydrophobic interactions. nih.gov

Research on the complexation of a decacationic pillar chemistryviews.orgarene with various alkylsulfonates has demonstrated the significant contribution of the hydrophobic effect to the binding stability, with binding constants reaching up to 10⁷ M⁻¹ for guests with longer alkyl chains. nih.gov This suggests that the long decyl chains of 1,1'-didecyl-4,4'-bipyridinium dichloride would strongly favor inclusion within the pillar[n]arene cavity. The stoichiometry of such complexes can vary, with reports of both 1:1 and 2:1 host-guest complexes depending on the specific pillar[n]arene and viologen derivative.

UV-Vis titration experiments have been used to determine the association constants of pillar chemistryviews.orgarene complexes. For example, the association constant for 1,4-dicyanobutane with a dimethoxypillar chemistryviews.orgarene derivative was found to be in the order of 10⁴ M⁻¹ in chloroform. mdpi.com It is expected that the binding of the larger and more hydrophobic didecyl viologen would be even more favorable.

Interactions with Bambusuril Macrocycles

Bambusurils are a class of macrocyclic anion receptors. While their primary function is to bind anions within their cavity, their external surface and portals can participate in supramolecular interactions. researchgate.net The interaction of cationic species like 1,1'-didecyl-4,4'-bipyridinium dichloride with bambusurils is less explored compared to cucurbiturils and pillararenes.

Research on bambusuril complexes has shown that they can form external complexes with dialkyl phosphates, with a 2:1 stoichiometry observed in the solid state where each portal is occupied by a phosphate (B84403) anion. researchgate.net While direct complexation with the cationic viologen core is unlikely, the possibility of interactions involving the dichloride counterions or the formation of higher-order assemblies cannot be ruled out. Further investigation is needed to fully elucidate the nature of interactions between long-chain alkyl viologens and bambusuril macrocycles.

Influence of Guest Substituents and Counterions on Binding Affinity

The binding affinity of 1,1'-didecyl-4,4'-bipyridinium dichloride in host-guest complexes is significantly influenced by both the nature of the guest's substituents and the associated counterions.

The long decyl chains are a dominant feature, and their length and hydrophobicity play a crucial role in the stability of the complex, particularly with hosts having hydrophobic cavities like cucurbit[n]urils and pillar[n]arenes. The hydrophobic effect drives the encapsulation of these chains, leading to a significant increase in binding affinity compared to viologens with shorter alkyl substituents.

Templated Self-Assembly Approaches

The amphiphilic nature of 1,1'-didecyl-4,4'-bipyridinium dichloride makes it an excellent building block for templated self-assembly. In this approach, the specific recognition between the viologen derivative and a template molecule or surface directs the formation of a desired supramolecular architecture.

The self-assembly of amphiphilic molecules in solution is a fundamental process that can lead to the formation of various nanostructures, such as micelles, vesicles, and nanofibers. nih.govnih.gov By introducing a template, the organization of these structures can be controlled with high precision. For example, the host-guest complexation with macrocyclic receptors can act as a template to guide the assembly of the viologen units into ordered arrays.

Furthermore, the formation of hydrogen-bonded supramolecular motifs can direct the self-assembly process. In the case of 4,4'-bipyridinium salts, N-H···N hydrogen bonds can lead to the formation of supramolecular chains. nih.gov The long decyl chains of the didecyl viologen derivative would then dictate the packing of these chains, potentially leading to the formation of lamellar or other ordered structures.

Molecular Recognition and Responsive Host-Guest Systems

The host-guest systems formed by 1,1'-didecyl-4,4'-bipyridinium dichloride are not static entities but can be designed to be responsive to external stimuli, enabling their use in molecular recognition and as molecular switches.

The binding and release of the didecyl viologen guest from a macrocyclic host can be triggered by changes in the environment, such as variations in pH, temperature, or the presence of a competing guest. This reversible binding forms the basis of molecular recognition systems where the host selectively binds to the didecyl viologen in the presence of other molecules.

Redox-Stimuli Responsive Complexation

A defining characteristic of viologen derivatives, including the didecyl viologen dication (DV²⁺), is their ability to undergo reversible reduction reactions. They can accept one electron to form a stable radical cation (DV⁺•) and a second electron to form a neutral species (DV⁰). Each redox state possesses distinct electronic and steric properties, which can be harnessed to control supramolecular complexation.

The dicationic form, DV²⁺, is electron-deficient and readily forms host-guest complexes with electron-rich partners, such as crown ethers containing hydroquinone or dioxynaphthalene units. This interaction is primarily driven by charge-transfer and electrostatic interactions. Upon electrochemical or chemical reduction to the radical cation state (DV⁺•), the electron-accepting ability of the viologen unit is significantly diminished. This change weakens the interaction with the electron-rich host, leading to the dissociation of the complex or a change in its geometry. Re-oxidation of the viologen unit restores its dicationic state and high affinity for the host, allowing the complex to reform. This reversible association-dissociation cycle, triggered by a redox stimulus, is a fundamental principle in the construction of molecular switches and machines. nih.govmiami.edu

For instance, in bis-viologen cyclophanes, the host-guest properties are directly controlled by the redox state. nih.gov The tetracationic state of these cyclophanes can encapsulate electron-rich guests, but upon reduction to the diradical dicationic state, the binding affinity changes dramatically, potentially leading to the release of the guest molecule.

The table below summarizes the typical redox states and their complexation behavior.

| Redox State | Formula | Color (Typical) | Electron-Accepting Ability | Complexation with Electron Donors |

| Dication | DV²⁺ | Colorless | High | Strong |

| Radical Cation | DV⁺• | Blue/Violet | Low | Weak / Dissociated |

| Neutral | DV⁰ | Yellow/Brown | (Electron Donor) | Repulsive / Dissociated |

Table 1: Redox states of didecyl viologen and their corresponding complexation properties.

pH-Controlled Association and Dissociation

While the redox behavior of the 4,4'-bipyridinium core itself is largely independent of pH in the typical aqueous range, the supramolecular complexes it forms can be responsive to pH changes. This responsiveness does not originate from the viologen unit but rather from the associated host or guest molecule.

If didecyl viologen is complexed with a host molecule that possesses acidic or basic functional groups (e.g., phenols, carboxylic acids, or amines), altering the pH will change the protonation state of the host. This change in protonation can significantly affect the host's electronic properties and its ability to bind to the viologen guest. For example, deprotonating a phenol (B47542) group on a host molecule would increase its electron-donating character, potentially strengthening its binding to the electron-accepting DV²⁺. Conversely, protonating an amine on a host could introduce a positive charge, leading to electrostatic repulsion with the dicationic viologen and causing the complex to dissociate.

This principle allows for the creation of supramolecular systems that can be switched by multiple stimuli. A complex might be assembled at a neutral pH and then disassembled by either reducing the viologen guest or by lowering the pH to protonate the host. While specific studies on the pH-controlled association of 1,1'-didecyl-4,4'-bipyridinium dichloride are not extensively documented, the general principles of pH-dependent host-guest chemistry are well-established and applicable. nih.gov Research on other viologens has shown a correlation between the standard reduction potential of interacting species and the pH endpoint of their reaction, indicating that pH can be a critical parameter in the broader chemical environment of these systems. nih.gov

Controlled Supramolecular Aggregation and Structure Formation

The amphiphilic nature of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, with its charged, hydrophilic head and long, hydrophobic tails, drives its spontaneous organization in solution into ordered supramolecular structures. This self-assembly is governed by a delicate balance of non-covalent interactions.

π-π Stacking Interactions in Solid State and Solution

The planar, electron-deficient bipyridinium rings of viologens are prone to π-π stacking interactions, particularly when in the reduced radical cation state. In the dicationic DV²⁺ form, strong electrostatic repulsion between the positively charged rings can hinder close face-to-face stacking. However, upon one-electron reduction to the radical cation DV⁺•, this repulsion is lessened. The resulting radical species readily dimerize in solution, forming sandwich-like structures stabilized by a combination of π-π overlap and electrostatic attraction with counter-ions. This dimerization is responsible for the intense color of the radical cation solution. In the solid state, these interactions can lead to the formation of extended, ordered columnar stacks.

Formation of Self-Assembled Nanosystems (e.g., vesicles, microrods)

In aqueous solutions, the amphiphilic character of didecyl viologen drives the formation of various self-assembled nanosystems. nih.gov To minimize the unfavorable contact between the hydrophobic decyl tails and water, the molecules aggregate spontaneously. At concentrations above the critical micelle concentration (CMC), they can form spherical or cylindrical micelles, with the hydrophobic tails forming a core and the charged bipyridinium heads creating a hydrophilic shell that interfaces with the water.

Depending on the concentration, temperature, and ionic strength of the solution, these initial aggregates can further organize into more complex nanostructures. Bilayer vesicles, which are hollow spheres enclosing an aqueous compartment, can form, mimicking the structure of biological cell membranes. Under certain conditions, the formation of elongated structures such as microrods or even nanotubes has been observed for similar amphiphilic peptides and surfactants. rsc.orgntmdt-si.comepj.org These self-assembled nanosystems are not static and can be designed to respond to external stimuli, such as light or redox changes, making them promising for applications in controlled release and sensing.

Construction of Mechanically Interlocked Molecules and Molecular Machines

The unique electron-accepting property of the viologen unit has made it a cornerstone in the construction of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. wikipedia.orgnorthwestern.edunih.govbiomach.org These architectures, which consist of molecules linked by topology rather than covalent bonds, are the foundation for creating artificial molecular machines. wikipedia.orgnih.govnih.gov

In a typical synthesis of a rsc.orgrotaxane, the dicationic viologen unit acts as a template. Its positive charge and electron-deficient nature attract an electron-rich macrocycle, such as a crown ether, causing the macrocycle to thread onto a linear "axle" containing the viologen recognition site. Once this temporary host-guest complex is formed, large, bulky "stopper" groups are covalently attached to the ends of the axle. These stoppers are too large to pass through the macrocycle, creating a permanent mechanical bond and trapping the ring on the axle.

The 1,1'-didecyl-4,4'-bipyridinium unit is well-suited for this role. The bipyridinium core serves as the essential recognition site, while the long decyl chains can potentially act as the bulky stopper groups themselves or be part of a larger stopper assembly, preventing the dethreading of the macrocycle.

Integration of Viologens in Peptide and Biological Supramolecular Architectures

The incorporation of viologen moieties into peptide structures introduces a redox-active component that can profoundly influence the self-assembly and conformational behavior of the resulting conjugates. The 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride is particularly noteworthy due to its pronounced amphiphilicity, which can drive the formation of complex, ordered structures in aqueous environments.

The aggregation of peptides is a critical process in both biological systems and materials science, leading to the formation of structures ranging from functional fibrils to pathological plaques. The ability to control this aggregation is therefore of significant interest. The conjugation of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride to a peptide sequence would create a peptide amphiphile, a class of molecules known for their propensity to self-assemble into well-defined nanostructures.

The hydrophobic decyl chains of the viologen would likely drive the aggregation of the peptide-viologen conjugate through hydrophobic interactions, sequestering the alkyl groups away from the aqueous environment. Simultaneously, the positively charged bipyridinium core would introduce electrostatic interactions, which could either promote or inhibit aggregation depending on the charges present on the peptide backbone and the surrounding ionic strength. This interplay between hydrophobic and electrostatic forces provides a potential mechanism for finely tuning the aggregation process.

Table 1: Hypothetical Interactions Influencing Aggregation of a Didecyl Viologen-Peptide Conjugate

| Interaction Type | Contributing Moiety | Potential Effect on Aggregation |

| Hydrophobic Interactions | Decyl chains of viologen | Promotion of aggregation to minimize exposure to water. |

| Electrostatic Repulsion | Positively charged bipyridinium core and positively charged peptide residues | Inhibition of aggregation. |

| Electrostatic Attraction | Positively charged bipyridinium core and negatively charged peptide residues | Promotion of aggregation. |

| π-π Stacking | Bipyridinium rings | Can contribute to the stability of aggregated structures. |

By strategically designing the peptide sequence to include charged or hydrophobic residues, it would be theoretically possible to direct the self-assembly of the conjugate into specific morphologies, such as nanofibers, nanotubes, or vesicles. The redox state of the viologen moiety could also be exploited; reduction of the dicationic viologen to its radical cation or neutral species would alter its charge and electronic properties, thereby providing a handle to externally control the aggregation state.

The secondary structure of a peptide, such as α-helices and β-sheets, is fundamental to its function. The ability to control these structures using external stimuli is a key goal in the development of smart biomaterials. The integration of a stimuli-responsive unit like 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride into a peptide offers a promising avenue for achieving such control.

The redox activity of the viologen core is the primary stimulus that could be harnessed. The reversible reduction and oxidation of the bipyridinium unit lead to significant changes in its electronic and conformational properties. These changes could be transmitted to the attached peptide chain, influencing its folding and secondary structure. For instance, a change in the charge of the viologen from +2 to +1 or 0 upon reduction could alter the electrostatic environment around the peptide, potentially triggering a transition from a random coil to a more ordered α-helical or β-sheet conformation, or vice versa.

Table 2: Potential Stimuli and Their Effects on Didecyl Viologen-Peptide Conjugate Secondary Structure

| Stimulus | Change in Viologen Moiety | Hypothesized Effect on Peptide Secondary Structure |

| Redox (Chemical or Electrochemical) | Reduction from dication (V²⁺) to radical cation (V⁺•) or neutral (V⁰) species. | Alteration of local electrostatic environment, potentially inducing a conformational change (e.g., coil-to-helix transition). |

| Light (in the presence of a photosensitizer) | Photoreduction of the viologen. | Light-induced switching of the peptide's secondary structure. |

| Host-Guest Chemistry | Encapsulation of the viologen by a macrocyclic host (e.g., cucurbituril). | Steric hindrance or altered electronic properties leading to a change in peptide conformation. |